molecular formula C25H21N3O6S B12968035 3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid CAS No. 4941-77-9

3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid

Cat. No.: B12968035
CAS No.: 4941-77-9
M. Wt: 491.5 g/mol
InChI Key: LZBFYQQOKGIGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group (-N=N-) linking two aromatic systems, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid typically involves a multi-step process:

    Formation of the diazonium salt: This step involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.

    Coupling reaction: The diazonium salt is then coupled with a phenolic compound under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are typically used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in analytical chemistry for the detection and quantification of various substances.

Biology

In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, it is used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. In biological systems, it can interact with cellular components, leading to changes in cell structure and function. The sulfonic acid group enhances its solubility in water, making it useful in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,4-Dimethylphenyl)carbamoyl)benzeneboronic acid
  • 2-Hydroxy-1-naphthaldehyde
  • 4-Hydroxybenzenesulfonic acid

Uniqueness

What sets 3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid apart is its combination of functional groups, which confer unique properties such as enhanced solubility, stability, and reactivity. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

4941-77-9

Molecular Formula

C25H21N3O6S

Molecular Weight

491.5 g/mol

IUPAC Name

3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C25H21N3O6S/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34)

InChI Key

LZBFYQQOKGIGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.